Cas no 1131905-51-5 (4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
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- 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Benzothiazolamine, 4-ethyl-4,5,6,7-tetrahydro-
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- インチ: 1S/C9H14N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h6H,2-5H2,1H3,(H2,10,11)
- InChIKey: QXHZMZAJAOXCIZ-UHFFFAOYSA-N
- SMILES: S1C2CCCC(CC)C=2N=C1N
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64289-10.0g |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
Enamine | EN300-64289-5.0g |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 5.0g |
$2152.0 | 2023-07-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053898-1g |
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 1g |
¥3717.0 | 2023-04-05 | |
Enamine | EN300-64289-0.05g |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
Enamine | EN300-64289-0.5g |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
Enamine | EN300-64289-2.5g |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
Aaron | AR01A9V9-2.5g |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 2.5g |
$2025.00 | 2023-12-16 | |
Aaron | AR01A9V9-50mg |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01A9V9-100mg |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 100mg |
$379.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324089-50mg |
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
1131905-51-5 | 95% | 50mg |
¥4665.00 | 2024-08-09 |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1131905-51-5 and Product Name: 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
The compound with the CAS number 1131905-51-5 and the product name 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The benzothiazole core, a well-known pharmacophore, is integral to the compound's biological activity, making it a promising candidate for further investigation.
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is characterized by its complex molecular architecture, which includes a tetrahydropyridine ring fused with a benzothiazole moiety. This structural configuration imparts specific electronic and steric properties that are critical for its interaction with biological targets. The presence of the ethyl group at the 4-position enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
Recent research in the field of drug discovery has highlighted the importance of benzothiazole derivatives in developing novel therapeutic agents. These compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivative has shown particular promise in preclinical studies due to its ability to modulate key enzymatic pathways involved in disease progression.
In particular, studies have demonstrated that this compound exhibits inhibitory activity against various enzymes implicated in cancer cell proliferation and survival. The benzothiazole ring acts as a scaffold that can be modified to enhance binding affinity to specific protein targets. The tetrahydropyridine moiety contributes to the compound's solubility and metabolic stability, making it a viable candidate for further development into an oral therapeutic.
The synthesis of 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques have enabled the efficient construction of the complex molecular framework while minimizing side reactions.
One of the most compelling aspects of this compound is its potential for structure-based drug design. Computational modeling studies have been conducted to elucidate its interactions with biological targets at an atomic level. These studies have provided valuable insights into how modifications to the benzothiazole core can enhance binding affinity and selectivity. Such information is crucial for designing next-generation drugs with improved efficacy and reduced toxicity.
The pharmacokinetic profile of 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has also been thoroughly evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits favorable pharmacokinetic properties, including moderate oral bioavailability and prolonged half-life. This makes it an attractive candidate for clinical development as it could potentially reduce dosing frequency while maintaining therapeutic efficacy.
Furthermore,the compound's safety profile has been assessed through acute toxicity studies conducted on animal models. Preliminary results indicate that it exhibits low toxicity at therapeutic doses, suggesting its potential for safe clinical use。 However, further long-term studies are necessary to fully characterize its safety profile and identify any potential adverse effects。
The future direction of research on 4ethyl4 5 6 7tetrahydropyridine1 3benzothiazol2amine will likely focus on optimizing its pharmacological properties through structural modifications。 By leveraging computational chemistry tools, researchers aim to design derivatives with enhanced potency、 selectivity,and improved pharmacokinetic profiles。 Additionally, exploring new synthetic routes could help reduce production costs and improve scalability, making it more accessible for clinical trials。
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this promising compound toward clinical application。 Such partnerships can facilitate rapid translation of laboratory findings into tangible therapeutic benefits for patients worldwide。 The development of innovative drugs like 4ethyl4 5 6 7tetrahydropyridine1 3benzothiazol2amine underscores the importance of interdisciplinary research in addressing unmet medical needs。
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